molecular formula C12H10INO4 B8172258 2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate

2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate

Cat. No.: B8172258
M. Wt: 359.12 g/mol
InChI Key: QHVPVUVGAGOCQE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an iodinated benzoate moiety, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate typically involves the esterification of 2-iodo-5-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate exerts its effects is primarily through its reactivity as an ester and its ability to undergo substitution reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-chlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 2-bromobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 2-fluorobenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-iodo-5-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in substitution reactions and its overall stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO4/c1-7-2-3-9(13)8(6-7)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVPVUVGAGOCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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